molecular formula C11H17NO7 B1681476 Sarmentosin CAS No. 71933-54-5

Sarmentosin

Cat. No.: B1681476
CAS No.: 71933-54-5
M. Wt: 275.25 g/mol
InChI Key: FWAYDNJCBHNWQD-JBWLPIRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

Sarmentosin primarily targets the Nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by inducing the expression of various antioxidant enzymes.

Mode of Action

This compound acts as an activator of Nrf2 . It stimulates the nuclear translocation of Nrf2, leading to the upregulation of Nrf2 target genes . Additionally, this compound inhibits the mTOR signaling pathway , which is a central regulator of cell growth and proliferation. This inhibition of mTOR signaling induces autophagy-dependent apoptosis in human hepatocellular carcinoma (HCC) cells .

Biochemical Pathways

This compound affects the Nrf2-Keap1 signaling pathway and the mTOR signaling pathway . The activation of Nrf2 leads to the transcription of antioxidant response element (ARE)-bearing genes, which encode detoxifying enzymes and antioxidant proteins. The inhibition of mTOR signaling triggers autophagy, a cellular process that degrades and recycles cellular components, thereby promoting cell survival during stress conditions.

Pharmacokinetics

It’s known that this compound induces autophagy in a concentration- and time-dependent manner in human hcc hepg2 cells

Result of Action

This compound stimulates autophagic and caspase-dependent apoptosis in HCC, which requires activation of Nrf2 and inhibition of mTOR . This leads to the death of cancer cells, thereby inhibiting the growth of hepatocellular carcinoma .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of autophagy inhibitors like 3-methyladenine, chloroquine, and bafilomycin A1 can abolish this compound-induced autophagy

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Sarmentosin can be synthesized through various chemical reactions. One method involves the use of 1,2,4-trihydroxybutane-1,2-third ketal as a starting material . The synthesis process includes multiple steps such as protection, oxidation, and glycosylation to yield the final product.

Industrial Production Methods: Industrial extraction of this compound from Sedum sarmentosum involves several steps:

    Extraction: Using a water-soluble solvent to extract the compound from the plant material.

    Sedimentation: Adding a sedimentation agent to precipitate impurities.

    Purification: Employing a polyamide column for initial purification, followed by an alumina column to remove remaining impurities.

    Crystallization: Crystallizing the purified compound to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Sarmentosin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Sarmentosin is structurally and functionally similar to other hydroxynitrile glucosides, such as:

Uniqueness: What sets this compound apart is its dual role as a nitrile glycoside and its significant bioactivity in inhibiting monoamine oxidase enzymes. This makes it a valuable compound for both scientific research and potential therapeutic applications .

Properties

IUPAC Name

(E)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO7/c12-3-6(4-13)1-2-18-11-10(17)9(16)8(15)7(5-14)19-11/h1,7-11,13-17H,2,4-5H2/b6-1+/t7-,8-,9+,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAYDNJCBHNWQD-JBWLPIRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=C(CO)C#N)OC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C(/CO)\C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318121
Record name Sarmentosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71933-54-5
Record name Sarmentosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71933-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sarmentosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sarmentosin
Reactant of Route 2
Sarmentosin
Reactant of Route 3
Sarmentosin
Reactant of Route 4
Sarmentosin
Reactant of Route 5
Sarmentosin
Reactant of Route 6
Sarmentosin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.